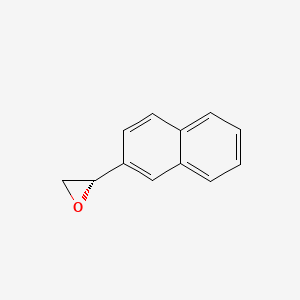
(2R)-2-(naphthalen-2-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(naphthalen-2-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a naphthalene ring attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(naphthalen-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to produce enantiomerically pure epoxides. The reaction conditions often include the use of titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the desired product. The use of microreactor technology can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(naphthalen-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reducing agents can convert the epoxide into alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers, depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(naphthalen-2-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: The compound is used in the production of polymers and as a precursor for various chemical intermediates
Mechanism of Action
The mechanism of action of (2R)-2-(naphthalen-2-yl)oxirane involves the interaction of the epoxide ring with various nucleophiles. The strained three-membered ring is highly reactive and can be opened by nucleophilic attack, leading to the formation of more stable products. This reactivity is exploited in various chemical transformations and biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(naphthalen-2-yl)oxirane: The enantiomer of (2R)-2-(naphthalen-2-yl)oxirane, differing only in the spatial arrangement of atoms.
Styrene oxide: Another epoxide with a similar structure but with a phenyl ring instead of a naphthalene ring.
Cyclohexene oxide: An epoxide with a cyclohexane ring, used for comparison in reactivity studies.
Uniqueness
This compound is unique due to its chiral nature and the presence of the naphthalene ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for studying stereoselective reactions and for use in the synthesis of complex molecules .
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2R)-2-naphthalen-2-yloxirane |
InChI |
InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2/t12-/m0/s1 |
InChI Key |
LAGFFQGUWPDQNH-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















